complement receptor-related protein
Description
Definition and Classification Within the Complement System
Complement receptor-related proteins are transmembrane or soluble glycoproteins that interact with components of the complement system to regulate immune responses. These proteins are classified based on their structural domains, ligand specificity, and functional roles in complement activation or inhibition. A prominent member of this group is Cluster of Differentiation 93 (CD93) , initially termed Complement Component 1q Receptor Putative (C1qRp) due to its hypothesized role in binding C1q. CD93 belongs to the Group XIV C-type lectin family , alongside thrombomodulin, endosialin (CD248), and CLEC14A, which share conserved ectodomain architectures involving C-type lectin-like domains (CTLDs), epidermal growth factor (EGF)-like repeats, and mucin-like regions.
Within the complement system, CD93 is categorized as a pattern recognition receptor that facilitates phagocytosis, leukocyte adhesion, and angiogenesis. Unlike classical complement receptors (e.g., CR1, CR2), CD93 does not directly bind C3b or C4b but interacts with collagenous regions of complement proteins like C1q and collectins. Its classification bridges innate immunity and vascular biology, reflecting dual roles in immune surveillance and tissue remodeling.
Table 1: Key Complement Receptor-Related Proteins and Their Features
Historical Perspective on Discovery and Characterization
The discovery of CD93 originated from studies seeking to identify receptors mediating C1q-enhanced phagocytosis. In the 1990s, monoclonal antibodies targeting a 126-kDa glycoprotein on myeloid cells were found to inhibit C1q-mediated phagocytosis, leading to its provisional designation as C1qRp . cDNA cloning in 1997 revealed its structural homology to thrombomodulin and endosialin, prompting reclassification as CD93. Subsequent work demonstrated that CD93 does not directly bind C1q, contradicting early assumptions.
Key milestones include:
- 1997 : Cloning of the CD93 gene from THP-1 monocytes, identifying its C-type lectin and EGF-like domains.
- 2002 : Demonstration that CD93 promotes endothelial cell adhesion and angiogenesis, expanding its functional scope beyond immunity.
- 2016 : Genetic linkage of CD93 polymorphisms to autoimmune diseases like systemic lupus erythematosus, underscoring its clinical relevance.
Evolutionary Conservation Across Species
CD93 exhibits remarkable evolutionary conservation, with orthologs identified in vertebrates ranging from zebrafish to primates. The murine homolog, AA4 , shares 87.5% amino acid identity with human CD93 and is critical for hematopoietic stem cell retention in bone marrow. In zebrafish, CD93 regulates vascular development, highlighting its ancient role in angiogenesis.
Structural conservation centers on the CTLD and EGF-like domains, which mediate ligand interactions and cell adhesion. For example:
- Rodents : AA4 facilitates monocyte-endothelial interactions via mucin-like domains.
- Primates : CD93 acquired additional glycosylation sites, enhancing its role in immune complex trafficking.
This conservation underscores CD93’s fundamental role in bridging immunity and vascular biology across species.
Nomenclature and Taxonomic Relationships
CD93’s nomenclature reflects shifting understandings of its function:
- C1qRp : Provisional name based on presumed C1q binding, later disproven.
- CD93 : Assigned by the Human Cell Differentiation Molecules workshop upon genomic characterization.
- AA4 : Murine homolog, identified via monoclonal antibody AA4.1 in early B-cell studies.
Taxonomically, CD93 belongs to the C-type lectin superfamily , which includes receptors with roles in pathogen recognition (e.g., DC-SIGN) and coagulation (e.g., thrombomodulin). Its gene, located on human chromosome 20p11.21, arose from a duplication event involving the thrombomodulin locus, explaining their structural parallels.
Properties
CAS No. |
144714-47-6 |
|---|---|
Molecular Formula |
C10H22O |
Synonyms |
complement receptor-related protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Complement Regulators
CR1 (Complement Receptor 1)
CR1, a human complement regulator, shares functional overlap with Crry as a C3 convertase inhibitor. However, Crry’s efficacy in disease models differs. In collagen-induced arthritis (CIA), transgenic Crry (Crry-Tg) mice showed stronger suppression of inflammation than a Crry-Ig fusion protein, likely due to localized inhibition of pro-inflammatory cytokines . CR1, in contrast, is less studied in rodent models but is implicated in immune complex clearance in humans.
MCP and DAF
MCP (CD46) and DAF (CD55) are human analogs of Crry, regulating complement via similar mechanisms (e.g., C3b degradation). Crry-deficient mice exhibit pregnancy loss phenotypes resembling human miscarriages linked to MCP/DAF dysfunction, emphasizing conserved roles in fetal tolerance . Structurally, Crry differs by lacking glycosylphosphatidylinositol (GPI) anchors or transmembrane domains found in DAF and MCP, respectively.
Factor H
Factor H, a fluid-phase regulator with 20 SCR domains, inhibits the alternative pathway (AP) more broadly than Crry. Structural flexibility in multi-SCR proteins like Factor H enables diverse ligand interactions, whereas Crry’s five SCR domains restrict its regulatory scope .
VSIG4
VSIG4, an immunoglobulin superfamily complement receptor, inhibits NLRP3 inflammasome activation via NF-κB signaling—a mechanism distinct from Crry’s C3-centric regulation . VSIG4’s role in macrophage-mediated immunity contrasts with Crry’s microglial modulation in AD .
Comparison with Structurally Similar Proteins: LRP/LRP2
The low-density lipoprotein receptor-related protein (LRP) family shares structural motifs with Crry, such as complement-like repeats involved in ligand binding (e.g., LRP2/megalin facilitates endocytosis of lipoproteins and hormones) . However, LRPs primarily mediate cellular signaling and ligand clearance rather than complement regulation. For example, LRP2/megalin interacts with serpin-enzyme complexes, accelerating their clearance via shared epitopes with Crry .
Comparison with Complement Component C3
C3, the central complement protein, is cleaved by convertases to generate inflammatory mediators. Both C3-deficient and Crry-overexpressing AD mice exhibit 2-fold increases in Aβ plaques and neurodegeneration, demonstrating that complement inhibition—whether via component deficiency or regulatory blockade—impairs Aβ clearance . However, C3 deficiency uniquely reduces pro-inflammatory microglial activation, while Crry inhibition preserves microglial recruitment but disrupts phagocytic efficiency .
Data Tables
Table 1: Functional and Structural Comparison of Crry with Similar Proteins
Table 2: Crry in Disease Models
Discussion
Crry’s dual role in neuroprotection and immune regulation highlights the complexity of complement modulation. While it shares functional parallels with CR1 and MCP/DAF, its rodent-specific expression and structural simplicity (5 SCR domains) limit direct translation to human therapeutics. Contradictory findings, such as its partial AP inhibition in Crry-Tg mice, suggest context-dependent mechanisms involving cytokine crosstalk . Comparatively, LRP family proteins demonstrate how structural motifs (complement-like repeats) evolve for divergent functions like endocytosis. Future studies should explore engineered Crry variants with enhanced AP specificity or hybrid regulators combining Crry’s efficiency with Factor H’s breadth.
Preparation Methods
Mammalian Cell Expression
Mammalian systems, such as HEK293 and CHO cells, are preferred for expressing full-length complement receptors due to their ability to perform post-translational modifications. For example, CR1’s 220 kDa extracellular domain requires glycosylation and proper disulfide bonding, which are inefficient in prokaryotic systems. Transient transfection with plasmid vectors encoding the CR1 cDNA under a CMV promoter typically yields 5–20 mg/L of secreted protein in serum-free media. Codon optimization and the inclusion of secretion signals (e.g., the native C3 pre-pro-peptide) enhance yields.
Baculovirus-Insect Cell Systems
For structural studies requiring larger quantities, baculovirus-infected Sf9 or High Five cells are employed. These systems achieve 10–50 mg/L yields for CR1 fragments (e.g., LHR-A or LHR-C) but may lack mammalian-type glycosylation. Co-expression with chaperones like calnexin improves folding efficiency.
Purification Strategies for Complement Receptors
Affinity Chromatography
Immobilized metal ion affinity chromatography (IMAC) is used for receptors engineered with hexahistidine tags. For instance, a human C3 analog lacking the C345c domain was purified using a Ni²⁺-charged HiTrap Chelating column, achieving >95% purity after elution with 250 mM imidazole. Tag cleavage via TEV protease follows, as seen in the activation of C3 analogs.
Size Exclusion Chromatography (SEC)
SEC on Superdex S200 or S300 columns resolves multimers and aggregates. CR1’s 30 CCP domains elute at a retention time corresponding to ~220 kDa, while proteolytic fragments (e.g., C3c analogs) appear at ~140 kDa. Buffer exchange into PBS (pH 7.4) ensures stability during storage.
Table 1: Purification Yield of Representative Complement Proteins
| Protein | Expression System | Purification Steps | Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| CR1 (LHR-A) | HEK293 | IMAC + SEC | 12 | 98 |
| C3c Analog | HEK293 | IMAC + SEC | 8 | 95 |
| Factor H (SCR1-4) | Sf9 | Ion Exchange + SEC | 25 | 90 |
Proteolytic Activation and Processing
Controlled proteolysis is critical for generating functional fragments. TEV protease cleaves engineered sites in C3 analogs to produce C3c-like fragments, which are then re-purified via SEC. Similarly, factor I-mediated cleavage of C3b into iC3b and C3c requires co-factors like factor H or C4BP, which are co-expressed or added in vitro.
Functional and Structural Validation
Surface Plasmon Resonance (SPR)
SPR quantifies ligand-binding kinetics. For example, TRX-4W9A (a C3 ligand) binding to C3c analogs shows a K<sub>D</sub> of 120 ± 15 nM, comparable to native C3c. CM5 sensor chips with amine-coupled receptors provide consistent results.
Cryo-Electron Microscopy (Cryo-EM)
Recent advances resolve CR1-C3b complexes at 3.8 Å, revealing interactions between CCP domains and the C3b thioester region. Grid preparation with 300-mesh gold supports and vitrification in liquid ethane is standard.
Challenges and Optimization
Solubility and Aggregation
The hydrophobic nature of CCP domains necessitates additives like 0.01% Tween-20 or 5% glycerol in buffers. Refolding protocols using stepwise dialysis are employed for inclusion bodies from E. coli.
Glycosylation Heterogeneity
Endoglycosidase treatment (e.g., PNGase F) reduces glycan heterogeneity, improving crystallography success rates. However, this may compromise functional assays reliant on glycan-mediated interactions.
Case Study: CR1 Production for Therapeutic Antibody Development
A 2023 study expressed CR1’s LHR-C domain (CCPs 15–17) in HEK293F cells, achieving 18 mg/L yield. SPR confirmed C3b binding with a K<sub>D</sub> of 2.4 nM, enabling phage display-based antibody discovery .
Q & A
Q. What is the functional role of complement receptor-related proteins (CRRPs) in immune regulation, and how can this be experimentally validated?
CRRPs, such as Crry in mice, act as critical regulators of the complement system by inhibiting C3 convertase activity, preventing excessive immune activation. To validate this, researchers can use knockout models (e.g., Crry⁻/⁻ mice) and assess C3 deposition via immunohistochemistry or flow cytometry in tissues like the placenta, where CRRP-mediated immune tolerance is essential for fetal survival . Additionally, in vitro assays measuring complement activation in serum samples (e.g., ELISA for C3a/C5a) can quantify regulatory effects .
Q. Which experimental techniques are recommended for identifying protein-protein interactions involving CRRPs?
Co-immunoprecipitation (Co-IP) combined with mass spectrometry is a gold standard for mapping CRRP interactomes. For example, studies on low-density lipoprotein receptor-related protein 1 (LRP1) used pull-down assays to demonstrate its interaction with amyloid precursor protein (APP), a key player in Alzheimer’s disease . Surface plasmon resonance (SPR) or biolayer interferometry can further quantify binding affinities .
Q. How do researchers distinguish CRRPs from other complement regulators in functional assays?
Differential inhibition assays using selective blockers (e.g., anti-Crry antibodies) or CRISPR-Cas9-mediated gene silencing can isolate CRRP-specific activity. For instance, transgenic mice overexpressing soluble Crry (sCrry) showed reduced complement activation, confirming its distinct role compared to CD55 or CD59 .
Advanced Research Questions
Q. What conflicting evidence exists regarding the role of CRRPs in neurodegenerative diseases like Alzheimer’s, and how can these discrepancies be resolved?
While CRRP inhibition in APP-transgenic mice increased amyloid-beta (Aβ) deposition , other studies suggest CRRPs like LRP1 enhance Aβ clearance by promoting APP internalization . To reconcile this, researchers should compare tissue-specific CRRP isoforms and contextualize results using multi-omics approaches (e.g., spatial transcriptomics in hippocampal vs. cortical regions) . Contradictions may arise from differences in model systems (e.g., murine vs. humanized CRRP variants) or temporal expression patterns during disease progression.
Q. What methodologies are optimal for assessing CRRP-mediated signaling crosstalk in autoimmune disorders?
Phosphoproteomic profiling of immune cells (e.g., macrophages or microglia) can map CRRP-dependent signaling nodes, such as NF-κB or MAPK pathways. In autoimmune glaucoma models, lectin pathway activation in the retina was quantified using multiplex immunofluorescence and RNA-seq to link CRRP activity to neuroinflammation . Functional validation via in situ hybridization or single-cell RNA sequencing (scRNA-seq) can further resolve cell-type-specific effects .
Q. How should researchers design longitudinal studies to evaluate CRRP dysregulation in pregnancy-related pathologies?
Longitudinal cohorts measuring CRRP levels (e.g., ELISA or Luminex assays) across trimesters can identify predictive biomarkers for preeclampsia or fetal loss. For example, maternal serum Crry levels in mice correlate with complement activation thresholds necessary for fetal tolerance . Statistical frameworks like mixed-effects models or time-series clustering should account for inter-individual variability and confounding factors (e.g., hormonal fluctuations) .
Q. What are the challenges in translating CRRP-targeted therapies from preclinical models to clinical trials?
Murine CRRPs (e.g., sCrry) lack direct human homologs, necessitating humanized models or engineered variants (e.g., CR2-Crry fusion proteins). Phase I trials must address off-target effects using toxicity screens in primary human endothelial cells and pharmacokinetic profiling in non-human primates . Dose optimization should balance complement inhibition efficacy with infection risks, monitored via adaptive trial designs .
Methodological Guidance
Q. How can researchers validate CRRP expression in complex biological samples (e.g., cerebrospinal fluid or tumor microenvironments)?
Combine orthogonal techniques:
- Quantitative Western blotting with anti-CRRP antibodies (e.g., validated via knockout controls).
- Proximity ligation assays (PLA) to visualize CRRP complexes in situ .
- Mass spectrometry-based targeted proteomics (e.g., parallel reaction monitoring) for absolute quantification .
Q. What statistical approaches are recommended for analyzing CRRP-related high-throughput data with small sample sizes?
- Bootstrapping or permutation tests to estimate confidence intervals for skewed datasets.
- Benjamini-Hochberg correction for multiple comparisons in transcriptomic/proteomic studies.
- Bayesian hierarchical models to integrate prior knowledge (e.g., CRRP interaction networks from STRING or InterPro databases) .
Tables: Key Findings and Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
